methyl 4-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate
Description
Methyl 4-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate is a synthetic organic compound characterized by a 1,4-diazepane ring substituted with a sulfonyl-linked imidazole moiety and a benzoate ester group.
Properties
IUPAC Name |
methyl 4-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-26-17(23)14-5-3-13(4-6-14)16(22)20-7-2-8-21(10-9-20)27(24,25)15-11-18-12-19-15/h3-6,11-12H,2,7-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDYYJSJYVWKKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The diazepane ring can be introduced through a series of nucleophilic substitution reactions, and the sulfonyl group is typically added via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.
Scientific Research Applications
Methyl 4-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity . The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoate Esters with Heterocyclic Sulfonamides
Key Differences :
- TAK-652 shares the imidazole sulfonamide motif but replaces the diazepane with a benzazocine ring, enhancing rigidity and receptor specificity for CXCR4 .
- Metsulfuron-methyl uses a triazine-sulfonylurea group instead of diazepane-imidazole, targeting plant enzymes rather than mammalian systems .
1,4-Diazepane Derivatives
Key Differences :
- The trifluoromethylphenyl-sulfonyl diazepane derivative () replaces the benzoate ester with a second sulfonyl group, likely reducing cell permeability compared to the target compound.
- Ethyl 4-(5-substituted benzoimidazole) derivatives (–2) prioritize benzimidazole scaffolds, which are common in antiviral agents but lack the diazepane-sulfonamide synergy .
Imidazole-Containing Sulfonamides
Key Differences :
Research Findings and Mechanistic Insights
Sulfonamide Role : The imidazole sulfonamide group in the target compound may mimic natural substrates of enzymes like carbonic anhydrase or kinases, similar to TAK-652’s mechanism against CXCR4 .
Diazepane Flexibility : The 1,4-diazepane ring’s conformational flexibility could enhance binding to proteins with deep pockets, unlike rigid triazine-based herbicides (e.g., metsulfuron-methyl) .
Ester vs. Sulfonyl Trade-offs : The methyl benzoate ester improves lipophilicity for membrane penetration, whereas dual sulfonylation (as in ) increases solubility but reduces bioavailability .
Biological Activity
Methyl 4-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate is a complex organic compound that exhibits a range of biological activities. Its structure incorporates an imidazole moiety, which is known for its pharmacological significance, particularly in drug design and development. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 398.48 g/mol. The structure includes:
- Imidazole ring : Known for its role in various biological processes.
- Sulfonamide group : Implicated in antimicrobial activity.
- Diazepane ring : Contributes to the compound's potential as a central nervous system agent.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing imidazole and sulfonamide structures exhibit significant antimicrobial properties. For instance:
- Mechanism : They inhibit bacterial growth by interfering with folic acid synthesis, essential for bacterial proliferation.
- Case Study : A study demonstrated that similar imidazole derivatives showed potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound is supported by its ability to induce apoptosis in cancer cells:
- Mechanism : It may activate caspase pathways leading to programmed cell death.
- Case Study : In vitro experiments have shown that related compounds significantly reduced cell viability in breast cancer cell lines .
Neurological Effects
The diazepane component suggests potential neuropharmacological effects:
- Mechanism : It may act on GABA receptors, enhancing inhibitory neurotransmission.
- Case Study : Compounds with similar structures have been evaluated for anxiolytic effects in animal models, showing promise in reducing anxiety-like behaviors .
Table 1: Summary of Biological Activities
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction pH | 9–10 (sulfonation) | Prevents side reactions |
| Solvent | THF/DCM | Enhances solubility |
| Catalyst | EDC/HOBt | Facilitates coupling |
| Temperature | 0–5°C (step 1) | Minimizes degradation |
Advanced: How can reaction conditions be optimized to mitigate side reactions during sulfonation?
Methodological Answer:
Side reactions (e.g., over-sulfonation or diazepane ring-opening) can be minimized by:
- Temperature control : Maintain 0–5°C during sulfonation to reduce kinetic side products .
- Solvent selection : Use anhydrous THF to limit hydrolysis of sulfonyl chloride.
- Stoichiometry : Employ a 1:1.05 molar ratio (diazepane:sulfonyl chloride) to ensure complete conversion without excess reagent .
- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of the imidazole moiety .
Validation : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate) and LC-MS to detect intermediates.
Basic: What biological targets are associated with this compound?
Methodological Answer:
The compound’s structural features (imidazole sulfonyl, diazepane, benzoate) suggest interactions with:
- Histamine receptors : Imidazole mimics histidine residues, enabling competitive binding .
- Enzymatic targets : Sulfonyl groups may inhibit serine proteases (e.g., thrombin) via covalent interactions .
- Cellular signaling pathways : Diazepane’s flexibility allows for GPCR modulation, as observed in analogues with anticancer activity .
Experimental Validation : Use radioligand binding assays (e.g., H3 receptor) and enzymatic inhibition studies (IC50 determination) .
Advanced: How can researchers design experiments to resolve contradictions in biological activity data?
Methodological Answer:
Contradictions (e.g., variable IC50 values across studies) may arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time).
- Compound stability : Pre-test solubility in assay buffers (e.g., DMSO concentration ≤0.1%) and monitor degradation via HPLC .
- Off-target effects : Perform counter-screening against related targets (e.g., kinase panels) .
Case Study : Inconsistent cytotoxicity data in cancer cell lines can be addressed by:
Replicating assays in triplicate with positive/negative controls.
Validating target engagement via Western blot (e.g., apoptosis markers).
Cross-referencing with structural analogues to identify SAR trends .
Basic: What physicochemical properties are critical for formulation studies?
Methodological Answer:
Key properties include:
- Solubility : ≥1 mg/mL in PBS (pH 7.4) for in vivo administration. Use co-solvents (e.g., PEG 400) if needed .
- LogP : ~2.5 (predicted via ChemDraw), indicating moderate lipophilicity for membrane permeability .
- Stability : Hydrolytic stability at pH 2–8 (assessed via accelerated stability testing) .
Q. Analytical Tools :
| Property | Method |
|---|---|
| Solubility | Shake-flask method |
| LogP | HPLC retention time |
| Stability | Forced degradation studies |
Advanced: How can computational modeling predict interactions with biological targets?
Methodological Answer:
Molecular docking : Use AutoDock Vina to model compound binding to histamine H3 receptors (PDB: 3RZE). Prioritize poses with hydrogen bonds to Asp114 and π-stacking with Phe254 .
MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å acceptable) .
QSAR models : Train models on analogues with known IC50 values to predict activity against novel targets .
Validation : Compare docking scores with experimental Ki values from radioligand assays.
Basic: What analytical techniques are used for characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d6 to confirm structure (e.g., imidazole protons at δ 7.8–8.2 ppm) .
- LC-MS : ESI+ mode for molecular ion [M+H]+ at m/z 447.2 .
- Elemental analysis : ≤0.3% deviation from theoretical C, H, N, S values .
Advanced: How to interpret overlapping signals in ¹H NMR spectra?
Methodological Answer:
Overlapped peaks (e.g., diazepane CH2 groups at δ 2.5–3.5 ppm) can be resolved by:
2D NMR : HSQC and COSY to assign coupled protons.
Variable temperature NMR : Raise temperature to 50°C to reduce rotational barriers and sharpen signals .
Deuterated solvents : Switch to CDCl3 if DMSO-d6 causes excessive broadening.
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
Structural modifications : Synthesize analogues with:
- Varying sulfonyl substituents (e.g., methyl, phenyl).
- Diazepane ring expansion/contraction.
Biological testing : Screen against primary and secondary targets (e.g., cancer cell lines, enzymes).
Data analysis : Use PCA (principal component analysis) to correlate structural descriptors (e.g., polar surface area) with activity .
Example SAR Finding : Replacement of imidazole with triazole reduces H3 receptor affinity by 10-fold .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DCM).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
